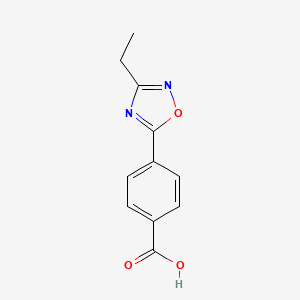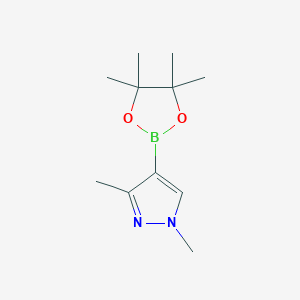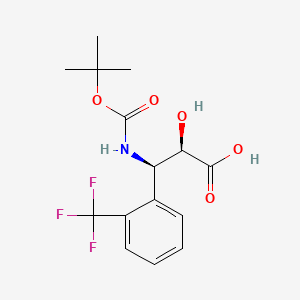![molecular formula C15H11ClF3NO B1390911 2-Chloro-2-phenyl-N-[2-(trifluoromethyl)-phenyl]acetamide CAS No. 1094289-71-0](/img/structure/B1390911.png)
2-Chloro-2-phenyl-N-[2-(trifluoromethyl)-phenyl]acetamide
Vue d'ensemble
Description
“2-Chloro-2-phenyl-N-[2-(trifluoromethyl)-phenyl]acetamide” is a chemical compound with the molecular formula C15H11ClF3NO . It has an average mass of 313.702 Da and a monoisotopic mass of 313.048126 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³, a boiling point of 430.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.6±3.0 kJ/mol and a flash point of 214.0±28.7 °C . The compound has a molar refractivity of 74.8±0.3 cm³, and it has 2 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .
Applications De Recherche Scientifique
Conformational Studies : The study of conformations of related chloroacetamide compounds, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides, has been a significant area of research. These studies involve methods like dipole moment measurement and quantum chemical calculations to understand the preferred conformers of these compounds (Ishmaeva et al., 2015).
Crystal and Molecular Structures : Research has also focused on understanding the crystal and molecular structures of related compounds. For example, studies on N-(5-chloro-2-hydroxy-phenyl)-acetamide have provided insights into the crystalline compounds' formation and characteristics (Chi et al., 2018).
Radiosynthesis Applications : Certain chloroacetamide derivatives have been used in radiosynthesis for studying metabolism and mode of action of herbicides. This involves the preparation of high specific activity compounds for metabolic studies (Latli & Casida, 1995).
Metabolism Studies : Comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes has been another significant area of research, helping understand how these substances are processed in different organisms (Coleman et al., 2000).
Synthesis Techniques : Research into efficient synthesis methods for related chloroacetamide compounds, like 2-hydroxy-N-methyl-N-phenyl-acetamide, has also been conducted. This includes exploring various synthesis steps like acetylation, esterification, and ester interchange (Zhong-cheng & Wan-yin, 2002).
Potential Pesticide Development : Derivatives of chloroacetamides, including those with trifluoromethyl groups, have been characterized for their potential use as pesticides. This involves analyzing their crystal structures and diffraction patterns (Olszewska et al., 2008).
Antibacterial Agent Synthesis : Some chloroacetamide derivatives have been synthesized and evaluated for their antibacterial activity against various bacteria, showcasing their potential medicinal applications (Desai et al., 2008).
Propriétés
IUPAC Name |
2-chloro-2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-13(10-6-2-1-3-7-10)14(21)20-12-9-5-4-8-11(12)15(17,18)19/h1-9,13H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDAIPPZGAKNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid](/img/structure/B1390831.png)



![(R)-N-[1-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1390837.png)


![Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1390843.png)




![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1390849.png)